2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Overview
Description
“2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 6-Arylisocytosines are prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids . Another method involves the use of 3-aminopropanol and potassium carbonate in the mixture of 4,5-dichloro-6-ethylpyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethylamino group and an ethanol group.
Scientific Research Applications
Synthesis and Characterization
Bifunctional Pyridine-Aminopyrimidine/Aminopyridine Supramolecular Reagents : This compound is used in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These reagents are synthesized through palladium-catalyzed cross-coupling reactions and characterized by single-crystal X-ray crystallography, demonstrating its importance in the development of supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Synthesis of 2-Methylpyrimidin-4(3H)-ones and 4-Amino-6-(1-hydroxyalkyl)-2-methylpyrimidines : The compound is a precursor in the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, showcasing its role in the production of various pyrimidine derivatives (Roberts, Landor, & Bolessa, 1994).
DNA Interaction and Docking Studies
- Schiff Base Ligand Derived from 2,6-Diaminopyridine : Utilized in the synthesis of Schiff base ligands, which are then used to create metal complexes for DNA binding and docking studies. These studies are essential for developing potential drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).
Quantum Chemical Insights and Structural Analysis
- Arylsulfonylated 2-Amino-6-Methylpyrimidin Derivatives : This compound contributes to the synthesis and structural analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. The study includes quantum chemical insights into the structures and properties of these organic compounds, highlighting its utility in materials science and molecular engineering (Ali et al., 2021).
Antimicrobial Activity
- Synthesis of Heterocyclic Derivatives for Antimicrobial Activity : The compound is employed in the synthesis of new heterocyclic derivatives containing 1,3-oxazepine, which are then tested for significant antibacterial activity against various bacterial strains, demonstrating its potential in the field of antimicrobial research (Mohammad, Ahmed, & Mahmoud, 2017).
Future Directions
The future directions for “2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” and similar compounds could involve further exploration of their potential as molecular scaffolds in the design of biologically active compounds. This could include the development of new drugs for various medical conditions, as has been done with similar compounds .
Mechanism of Action
Target of Action
It’s known that similar 2-aminopyrimidine derivatives have shown significant activity against organisms causing diseases like sleeping sickness and malaria . These compounds interact with the biological pathways of these organisms, disrupting their normal functions.
Mode of Action
This interaction could potentially inhibit the growth or proliferation of the disease-causing organisms .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may interfere with the metabolic pathways of the target organisms, leading to their inhibition .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of the growth or proliferation of the disease-causing organisms .
Properties
IUPAC Name |
2-[ethyl-(6-methylpyrimidin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-12(4-5-13)9-6-8(2)10-7-11-9/h6-7,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXBGZKABFDEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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